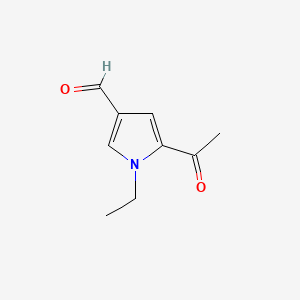![molecular formula C9H6N2OS B564040 [1,3]thiazolo[3,2-a]benzimidazol-6-ol CAS No. 103028-57-5](/img/structure/B564040.png)
[1,3]thiazolo[3,2-a]benzimidazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]thiazolo[3,2-a]benzimidazol-6-ol is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[1,3]thiazolo[3,2-a]benzimidazol-6-ol can be synthesized through various methods. One common approach involves the cyclization of 2-mercaptobenzimidazole with ketones in the presence of boiling acetic acid and sulfuric acid. This reaction yields 2-benzimidazolylthioacetophenone derivatives, which are then cyclized to form thiazolo[3,2-a]benzimidazoles using polyphosphoric acid or hydroxy(tosyloxy)iodobenzene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Industrial production would likely involve continuous flow processes and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]thiazolo[3,2-a]benzimidazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the thiazole or benzimidazole rings .
Applications De Recherche Scientifique
[1,3]thiazolo[3,2-a]benzimidazol-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Mécanisme D'action
The mechanism of action of [1,3]thiazolo[3,2-a]benzimidazol-6-ol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, which contributes to its anticancer properties. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
[1,3]thiazolo[3,2-a]benzimidazol-6-ol can be compared with other similar compounds, such as:
Thiazolo[3,2-a]benzimidazol-3(2H)-one: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
Thiazolo[3,2-a]pyrimidines: These compounds have a similar thiazole ring fused with a pyrimidine ring, exhibiting distinct chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
103028-57-5 |
|---|---|
Formule moléculaire |
C9H6N2OS |
Poids moléculaire |
190.22 |
Nom IUPAC |
[1,3]thiazolo[3,2-a]benzimidazol-6-ol |
InChI |
InChI=1S/C9H6N2OS/c12-6-1-2-8-7(5-6)10-9-11(8)3-4-13-9/h1-5,12H |
Clé InChI |
CGEZLKCZPRFXJF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)N=C3N2C=CS3 |
Synonymes |
Thiazolo[3,2-a]benzimidazol-7-ol (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.2.0]hept-6-en-2-one, 5-(1-methylethyl)- (9CI)](/img/new.no-structure.jpg)






![A[5/']P6[5/']A Ammonium salt](/img/structure/B563978.png)
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol](/img/structure/B563979.png)
![Isoxazolo[5,4-f]indolizine](/img/structure/B563980.png)
